1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine

Catalog No.
S14636424
CAS No.
102244-43-9
M.F
C15H22BrNO
M. Wt
312.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine

CAS Number

102244-43-9

Product Name

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine

IUPAC Name

1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

InChI

InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2

InChI Key

CATOMCFNZFQHML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is a chemical compound characterized by a piperidine ring substituted with a phenyl group that has a 3-bromopropoxy substituent. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological activities and potential therapeutic applications. The structural formula can be described as having a piperidine moiety linked to a phenyl group via a methylene bridge, with an additional bromopropoxy group on the phenyl ring, enhancing its lipophilicity and biological interactions.

The reactions involving 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine typically include nucleophilic substitutions, where the bromine atom can be displaced by various nucleophiles. Additionally, this compound can undergo reactions characteristic of piperidine derivatives, such as alkylation and acylation. For instance, the bromine atom in the 3-bromopropoxy group can react with nucleophiles like amines or alcohols to form new compounds.

Piperidine derivatives, including 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine, are known for their diverse biological activities. They have been investigated for their potential as ligands for various receptors, including histamine receptors and sigma receptors. Studies indicate that compounds with piperidine structures often exhibit significant antinociceptive (pain-relieving) properties, making them candidates for treating neuropathic pain and other conditions related to pain perception .

The synthesis of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine can be achieved through several methods:

  • Alkylation of Piperidine: The reaction of piperidine with a suitable alkyl halide (such as 3-bromopropanol) can yield the desired compound.
  • Suzuki Coupling: This method involves coupling aryl bromides with boronic acids in the presence of a palladium catalyst, which could incorporate the bromopropoxy group onto the phenyl ring.
  • Grignard Reaction: A Grignard reagent derived from phenol and an appropriate alkyl halide can also be used to synthesize this compound through nucleophilic addition followed by subsequent reactions to form the piperidine derivative .

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new analgesics or drugs targeting specific receptor systems such as histamine or sigma receptors. Furthermore, it could be utilized in studies exploring the structure-activity relationship of piperidine derivatives.

Research on interaction studies involving 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine often focuses on its binding affinity to various receptors. For instance, studies have shown that modifications to the piperidine structure significantly affect binding affinities at histamine H3 receptors and sigma-1 receptors. Understanding these interactions is crucial for optimizing the pharmacological profile of similar compounds and enhancing their therapeutic efficacy .

Several compounds share structural similarities with 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological Activity
1-(4-Phenylpiperidin-1-yl)propan-1-onePiperidine ring with a phenyl ketone substituentAntidepressant properties
4-(4-Bromophenyl)piperidinePiperidine ring with a para-bromophenyl substituentAntinociceptive activity
N-Methyl-1-(4-methoxyphenyl)piperidin-4-aminePiperidine ring with methoxy substitutionPotential antidepressant

Uniqueness of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine:

  • The presence of the 3-bromopropoxy group distinguishes it from other piperidine derivatives, potentially enhancing lipophilicity and receptor interaction.
  • Its specific combination of substituents may lead to unique pharmacological profiles not observed in other compounds.

Alkylation Techniques for Piperidine Core Functionalization

Alkylation of the piperidine core represents a critical step in synthesizing 1-{[3-(3-bromopropoxy)phenyl]methyl}piperidine. A common approach involves the reaction of piperidine with a benzylating agent such as 3-(3-bromopropoxy)benzyl chloride under basic conditions. This nucleophilic substitution proceeds via the attack of the piperidine nitrogen on the electrophilic benzyl carbon, yielding the N-alkylated product.

The choice of base significantly influences reaction efficiency. For example, potassium carbonate in dimethylformamide (DMF) at 60–80°C facilitates deprotonation of piperidine while minimizing side reactions such as over-alkylation. Steric effects at the benzylating agent’s reactive site also impact yields. Substrates with bulky substituents on the phenyl ring require prolonged reaction times (12–24 hours) compared to unsubstituted analogs (6–8 hours).

Table 1: Comparison of Alkylation Conditions for Piperidine Functionalization

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
3-(3-Bromopropoxy)benzyl chlorideK₂CO₃DMF8078
3-(3-Bromopropoxy)benzyl bromideNaHTHF6082
3-(3-Bromopropoxy)benzyl iodideCs₂CO₃Acetone5085

The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems. Recent studies also highlight the utility of microwave-assisted alkylation, which reduces reaction times to 1–2 hours while maintaining yields above 75%.

Catalytic Systems in Nucleophilic Substitution Reactions

Catalysts play a pivotal role in optimizing nucleophilic substitution reactions for introducing the bromopropoxyphenyl group. Heterogeneous nickel-based catalysts, such as those supported on titanium nanoparticles, enable efficient hydrogenation of pyridine intermediates to piperidine derivatives under moderate hydrogen pressure (3–5 atm). These systems exhibit high stability and recyclability, with minimal leaching observed over five cycles.

Palladium catalysts, particularly Pd(PPh₃)₄, are widely employed in Suzuki-Miyaura cross-couplings to attach aromatic groups to the piperidine core. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with aryl bromides in the presence of Pd catalysts to form biaryl intermediates, which are subsequently reduced to piperidines. Ligand design critically affects selectivity; bulky phosphine ligands suppress β-hydride elimination, favoring alkylation over undesired side products.

Table 2: Catalytic Systems for Nucleophilic Substitutions

CatalystSubstrateConditionsYield (%)
Ni/TiO₂N-Benzyl-3-hydroxypyridineH₂ (4 atm), 80°C89
Pd(PPh₃)₄Aryl boronate estersK₂CO₃, DMF, 100°C91
Ru/Al₂O₃Multi-substituted pyridinesH₂ (10 atm), 120°C84

Emerging methodologies include photocatalytic systems using iridium complexes, which facilitate C–N bond formation under visible light irradiation. These systems enable room-temperature reactions with enantioselectivities up to 95% ee for chiral piperidines.

Chromatographic Purification Strategies for Brominated Intermediates

Purification of brominated intermediates such as 1-{[3-(3-bromopropoxy)phenyl]methyl}piperidine requires careful optimization due to their polarity and sensitivity to degradation. Flash column chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–40% ethyl acetate) effectively separates target compounds from unreacted starting materials and by-products.

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases offers superior resolution for analytical-scale purification. For example, a gradient elution from 50% to 70% acetonitrile over 20 minutes resolves the brominated piperidine derivative (retention time: 12.3 minutes) from dehalogenated impurities.

Table 3: Chromatographic Conditions for Brominated Piperidines

MethodStationary PhaseEluent SystemPurity (%)
Flash chromatographySilica gelEtOAc/hexane (30:70)95
Preparative HPLCC18MeCN/H₂O (65:35)98
Thin-layer chromatographySilica gel GF₆₀₀CH₂Cl₂/MeOH (95:5)N/A

Recent advances include the use of centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water solvent systems, which achieves purities exceeding 99% without requiring derivatization. Monitoring via thin-layer chromatography (TLC) with UV detection at 254 nm ensures real-time tracking of fraction composition.

The systematic evaluation of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine requires comprehensive assessment across multiple therapeutic domains. This piperidine derivative, characterized by its molecular formula C15H22BrNO and molecular weight of 312.24 grams per mole, presents unique structural features that necessitate specialized screening protocols for accurate biological characterization [1]. The compound's structural architecture, featuring a saturated piperidine ring system coupled with a bromopropoxy-substituted phenylmethyl moiety, provides diverse opportunities for molecular interactions with biological targets [1].

Contemporary biological evaluation frameworks for piperidine derivatives emphasize the importance of multi-target screening approaches, given the versatile pharmacological properties demonstrated by compounds within this chemical class [2]. The evaluation process begins with preliminary cytotoxicity assessments to establish safety parameters before proceeding to specific activity screenings. Standard protocols incorporate both qualitative and quantitative methodologies to ensure comprehensive characterization of biological effects.

In Vitro Antiviral Screening Protocols for Enterovirus Inhibition

The development of effective antiviral screening protocols for enterovirus inhibition requires sophisticated methodological approaches that account for viral replication kinetics and cellular pathogenicity mechanisms. Modern screening frameworks for piperidine derivatives against enterovirus targets utilize multiple assay formats to establish antiviral efficacy and selectivity profiles [3] [4].

The primary screening methodology employs cytopathic effect inhibition assays using established cell lines such as Vero and human embryonic lung cells. These protocols typically utilize adenosine triphosphate-based luminescence assays to quantify cell viability following viral challenge [3]. The standard procedure involves seeding cells at densities of 5000 cells per well in 384-well plate formats, followed by infection with enterovirus strains at multiplicity of infection values ranging from 1 to 4 [5] [3].

For enterovirus 71 specifically, screening protocols incorporate both plaque reduction assays and real-time quantitative polymerase chain reaction methodologies to assess viral load reduction [6] [4]. The plaque assay methodology utilizes overlay techniques with carboxymethyl cellulose to enable uniform viral distribution across cellular monolayers, with crystal violet staining for visualization of plaque-forming units [4]. These assays typically require 48 to 72 hours of incubation at 37 degrees Celsius with 5 percent carbon dioxide atmosphere.

Compound screening concentrations generally span from 0.1 micromolar to 100 micromolar, with eight-point dilution series to establish dose-response relationships [3] [4]. Control compounds including pleconaril and rupintrivir serve as positive controls, demonstrating effective concentrations at submicromolar levels [3]. The assessment includes evaluation of prophylactic, therapeutic, and virucidal activities through temporal variation of compound addition relative to viral infection [4].

Table 1: Standard Enterovirus Screening Protocol Parameters

ParameterSpecificationReference Standard
Cell Density5000 cells/wellATP-lite assay format [3]
Viral Multiplicity of Infection1-4Enterovirus 71 protocols [5]
Incubation Period48-72 hoursStandard cytopathic effect assays [4]
Temperature37°CCell culture conditions [3]
Atmospheric Conditions5% CO2Mammalian cell requirements [3]
Compound Concentration Range0.1-100 μMEight-point dilution series [4]

Quantitative endpoints include determination of fifty percent effective concentration values, fifty percent cytotoxic concentration values, and selectivity indices calculated as the ratio of cytotoxic to effective concentrations [7]. High-throughput screening adaptations utilize automated liquid handling systems and plate readers capable of multi-wavelength detection for simultaneous assessment of viability and viral replication markers [3].

Advanced screening protocols incorporate time-of-addition studies to elucidate mechanisms of antiviral action, distinguishing between viral entry inhibition, replication interference, and virion assembly disruption [4]. These mechanistic studies typically involve compound addition at various time points relative to infection, including pre-treatment periods of 2 hours, co-treatment during infection, and post-infection treatment intervals [8] [4].

Antibacterial and Antifungal Activity Assessment Models

Comprehensive antimicrobial screening of piperidine derivatives requires standardized protocols that accommodate the diverse mechanisms by which these compounds may exert antibacterial and antifungal effects. The evaluation framework incorporates both qualitative disc diffusion methods and quantitative minimum inhibitory concentration determinations to establish antimicrobial potency profiles [9] [10].

The primary antibacterial screening methodology employs disc diffusion assays following Clinical and Laboratory Standards Institute guidelines [10]. Test organisms typically include representative Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, alongside Gram-negative species including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [9] [11]. Standardized bacterial inocula are prepared to achieve concentrations of 5 × 105 colony-forming units per milliliter in Mueller-Hinton broth medium [10] [12].

Compound testing concentrations generally range from 10 to 200 micrograms per milliliter, applied to sterile filter discs of 6 millimeters diameter [9] [13]. Following 18 to 24 hours of incubation at 37 degrees Celsius, zones of growth inhibition are measured in millimeters and compared to standard antimicrobial agents including ampicillin and ciprofloxacin [9] [14].

Minimum inhibitory concentration determinations utilize broth microdilution techniques in 96-well plate formats, with compound concentrations ranging from 0.25 to 512 micrograms per milliliter [11] [10]. The methodology requires standardized bacterial inocula adjusted to approximately 5 × 105 colony-forming units per milliliter, with incubation periods of 16 to 20 hours at 37 degrees Celsius [12] [15]. Minimum inhibitory concentration values are defined as the lowest compound concentration producing complete growth inhibition as determined by visual assessment or optical density measurements at 600 nanometers [10] [15].

Table 2: Antibacterial Screening Protocol Specifications

Bacterial StrainGrowth MediumIncubation ConditionsControl Antibiotic
Staphylococcus aureus ATCC 25923Mueller-Hinton broth37°C, 18-24 hoursAmpicillin [9]
Escherichia coli ATCC 25922Mueller-Hinton broth37°C, 18-24 hoursCiprofloxacin [11]
Pseudomonas aeruginosa ATCC 27853Mueller-Hinton broth37°C, 18-24 hoursGentamicin [10]
Enterococcus faecalis ATCC 29212Mueller-Hinton broth37°C, 18-24 hoursVancomycin [12]

Antifungal screening protocols follow similar principles but utilize specialized media and extended incubation periods to accommodate fungal growth characteristics [16] [17]. Standard test organisms include Candida albicans, Candida glabrata, Aspergillus niger, and Aspergillus flavus [9] [16]. Casitone Complex agar serves as the primary growth medium, with incubation at 35 degrees Celsius for 24 to 48 hours depending on the fungal species [16].

Disc diffusion methodologies for antifungal screening employ 6-millimeter diameter discs loaded with compound concentrations ranging from 10 to 100 micrograms per milliliter [16] [17]. Control antifungal agents include fluconazole, amphotericin B, and caspofungin, with zone diameter measurements serving as primary endpoints [16] [17].

Minimum inhibitory concentration determinations for antifungal activity utilize modified broth microdilution techniques with RPMI-1640 medium buffered to pH 7.0 with morpholinepropanesulfonic acid [17]. Fungal inocula are standardized to concentrations of 0.5 to 2.5 × 103 colony-forming units per milliliter, with incubation periods extending to 48 hours for yeasts and up to 72 hours for filamentous fungi [16] [17].

Advanced antimicrobial screening incorporates biofilm inhibition assays to assess compound activity against structured microbial communities. These protocols utilize crystal violet staining methodologies to quantify biofilm biomass following compound exposure, with percentage inhibition calculations relative to untreated controls [18].

Receptor Binding Assays for Muscarinic Subtype Selectivity

The evaluation of muscarinic receptor subtype selectivity requires sophisticated radioligand binding methodologies capable of discriminating between the five known muscarinic receptor subtypes. These assays utilize membrane preparations from mammalian cell lines expressing individual muscarinic receptor subtypes to establish binding affinity profiles and selectivity ratios [19] [20].

Standard receptor binding protocols employ Chinese hamster ovary cells transfected with complementary deoxyribonucleic acid encoding human muscarinic receptor subtypes M1 through M5 [19] [20]. Membrane preparations are obtained through differential centrifugation techniques, with protein concentrations standardized to 50 to 100 micrograms per assay tube [19] [21].

The primary radioligand for muscarinic receptor binding studies is tritium-labeled N-methylscopolamine, utilized at concentrations of 0.5 to 2.0 nanomolar [19] [22] [20]. Competitive binding assays employ compound concentrations ranging from 10-11 to 10-5 molar to generate complete displacement curves [19] [23]. Incubation conditions typically involve 60 to 90 minutes at room temperature or 25 degrees Celsius, with separation of bound and free radioligand achieved through rapid filtration techniques [19] [20].

Table 3: Muscarinic Receptor Subtype Binding Assay Parameters

Receptor SubtypeCell LineRadioligand ConcentrationIncubation Conditions
M1CHO-K1/hM1[3H]NMS 0.5-2.0 nM60 min, 25°C [19]
M2CHO-K1/hM2[3H]NMS 0.5-2.0 nM60 min, 25°C [20]
M3CHO-K1/hM3[3H]NMS 0.5-2.0 nM90 min, 25°C [22]
M4CHO-K1/hM4[3H]VU6013720 0.1 nM60 min, 25°C [20]
M5CHO-K1/hM5[3H]NMS 0.5-2.0 nM60 min, 25°C [19]

Binding affinity values are expressed as inhibition constants derived from competitive displacement analysis using nonlinear regression methodologies [24] [23]. Selectivity profiles are established through calculation of inhibition constant ratios between receptor subtypes, with selectivity factors greater than 10-fold considered pharmacologically significant [24] [23].

For compounds demonstrating high affinity binding, additional functional assays assess intrinsic activity at individual muscarinic receptor subtypes. These studies utilize second messenger assays including cyclic adenosine monophosphate measurements for M2 and M4 subtypes, and inositol phosphate accumulation assays for M1, M3, and M5 subtypes [25] [26].

Advanced screening protocols incorporate fluorescence polarization techniques and surface plasmon resonance methodologies for real-time binding kinetics analysis [25]. These approaches provide detailed information regarding association and dissociation rate constants, enabling mechanistic insights into compound-receptor interactions.

Selectivity assessment extends to functional discrimination through tissue-based assays utilizing isolated organ preparations expressing defined muscarinic receptor populations [27] [21]. Bladder smooth muscle preparations predominantly expressing M2 and M3 receptors serve as particularly relevant models for assessing functional selectivity profiles [21] [26].

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

311.08848 g/mol

Monoisotopic Mass

311.08848 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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